

A Technical Guide to 2,3,4-Trifluorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,4-Trifluorobenzaldehyde*

Cat. No.: *B065282*

[Get Quote](#)

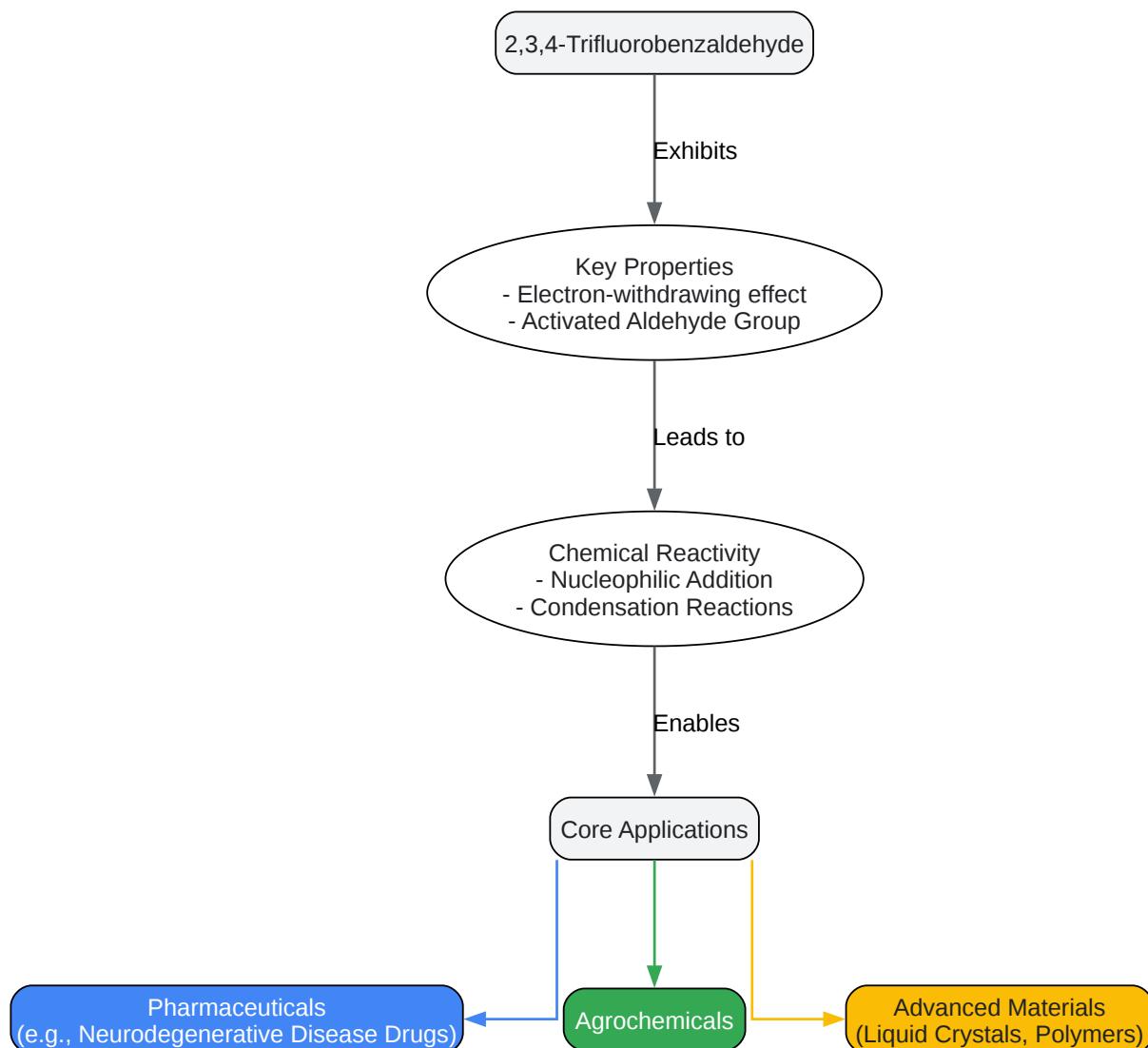
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,3,4-Trifluorobenzaldehyde** (CAS No: 161793-17-5), a key fluorinated building block in modern organic synthesis. Its unique trifluoro substitution pattern makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical Properties

2,3,4-Trifluorobenzaldehyde is a colorless to light yellow or orange liquid.^[1] Its core structure consists of a benzene ring substituted with an aldehyde group (-CHO) and three fluorine atoms at the 2, 3, and 4 positions. This specific arrangement of highly electronegative fluorine atoms creates a strong electron-withdrawing effect, which activates the aldehyde group for nucleophilic attack and influences the reactivity of the aromatic ring.

A summary of its key quantitative properties is presented below.


Property	Value	Source(s)
Molecular Weight	160.10 g/mol	[1] [2]
Molecular Formula	C ₇ H ₃ F ₃ O	[1] [2] [3] [4]
CAS Number	161793-17-5	[1] [2] [3] [4]
Density	1.42 g/mL (at 25 °C)	[3] [4] [5]
Boiling Point	77-79 °C at 20 mmHg	[3] [4] [5]
Refractive Index	n _{20/D} 1.48	[3] [4]
Purity	≥ 98% (GC)	[1] [3] [4]
Appearance	Colorless to light yellow/orange clear liquid	[1] [3] [4]
Storage Conditions	Store at 2-8 °C	[3] [4]

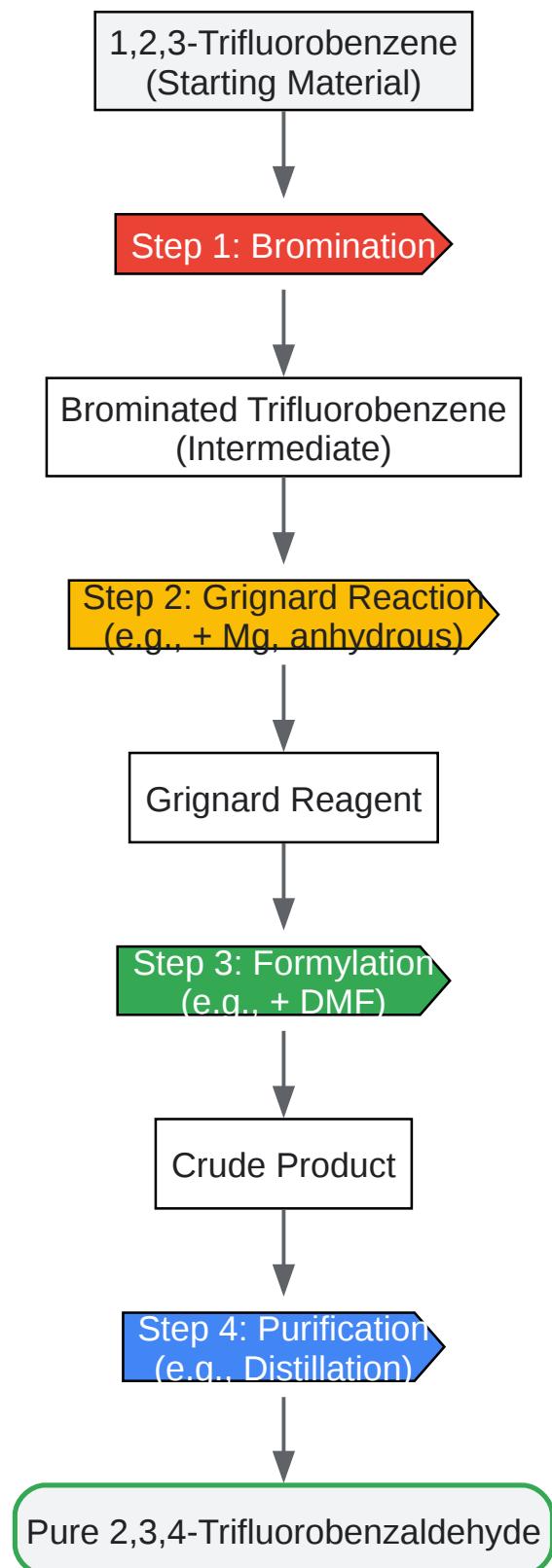
Applications in Research and Development

The unique electronic properties of **2,3,4-Trifluorobenzaldehyde** make it a versatile intermediate for synthesizing complex fluorinated molecules.

- **Pharmaceutical and Drug Discovery:** Fluorine substitution is a critical strategy in medicinal chemistry to enhance biological activity, metabolic stability, and pharmacokinetic profiles. This compound serves as a precursor for novel drug candidates, including those for treating neurodegenerative diseases.[\[3\]](#)[\[6\]](#)
- **Agrochemicals:** It is used in the synthesis of advanced agrochemicals, where the presence of fluorine can increase efficacy and stability.[\[3\]](#)[\[4\]](#)
- **Material Science:** **2,3,4-Trifluorobenzaldehyde** is a precursor for specialty polymers and liquid crystals.[\[6\]](#)[\[7\]](#) The incorporation of fluorine can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics.[\[3\]](#)[\[7\]](#) It is a key component for developing next-generation materials with superior performance.[\[7\]](#)

- **Organic Synthesis:** As a versatile building block, it readily undergoes typical aldehyde reactions like Grignard additions, Wittig reactions, and reductive aminations. This allows for the straightforward introduction of fluorine-containing moieties into a wide range of organic structures.

[Click to download full resolution via product page](#)


Logical relationship of **2,3,4-Trifluorobenzaldehyde**'s properties and applications.

Experimental Protocols: Synthesis Overview

One established method for preparing **2,3,4-Trifluorobenzaldehyde** involves the formylation of a Grignard reagent derived from a trifluorobenzene precursor. A generalized workflow for such a synthesis is outlined below. This method avoids the use of extremely low temperatures and butyllithium, which can be challenging to handle on an industrial scale.[\[6\]](#)

Generalized Synthesis Workflow:

- Precursor Preparation: The synthesis begins with a suitable starting material, such as 1,2,3-trifluorobenzene, which is first brominated to create a precursor for the Grignard reagent.
- Grignard Reagent Formation: The resulting brominated compound is reacted with magnesium (or a reagent like isopropylmagnesium chloride) under anhydrous and anaerobic conditions to form the corresponding Grignard reagent.[\[6\]](#)
- Formylation: The Grignard reagent is then reacted with a formylating agent (e.g., N,N-dimethylformamide, DMF) in an acylation reaction to introduce the aldehyde group.[\[6\]](#)
- Work-up and Purification: The reaction mixture is quenched, typically with an acidic solution, to hydrolyze the intermediate and yield the crude **2,3,4-Trifluorobenzaldehyde**. The final product is then purified using standard laboratory techniques such as distillation to achieve high purity (>98%).

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of **2,3,4-Trifluorobenzaldehyde**.

Safety and Handling

2,3,4-Trifluorobenzaldehyde is classified as a hazardous substance and requires careful handling in a well-ventilated area.

- **Hazards:** It is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] It may also cause respiratory irritation.[2] The compound is a flammable liquid and vapor.[2]
- **Precautions:** Standard personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[2] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2] Keep the compound away from heat, sparks, open flames, and hot surfaces.[2]
- **First Aid:**
 - **Eyes:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
 - **Skin:** Wash with plenty of soap and water.[2]
 - **Ingestion:** If swallowed, call a poison center or doctor immediately.[2]
 - **Inhalation:** Move the person to fresh air.[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4-Trifluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 2,3,4-Trifluorobenzaldehyde, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,3,4-Trifluorobenzaldehyde | 161793-17-5 [chemicalbook.com]
- 6. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents [patents.google.com]
- 7. nbinfo.com [nbinfo.com]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Technical Guide to 2,3,4-Trifluorobenzaldehyde: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065282#2-3-4-trifluorobenzaldehyde-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com